

Application Notes and Protocols: ML-10 for Imaging Apoptosis in Neurodegenerative Diseases

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Compound of Interest

Compound Name: ML-10

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Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons in specific regions of the brain. Apoptosis, or programmed cell death, is a key mechanism contributing to this neuronal loss. The ability to non-invasively image and quantify apoptosis in the living brain is a critical need for understanding disease progression, developing novel therapeutics, and monitoring treatment efficacy. **ML-10** is a small-molecule probe that selectively accumulates in apoptotic cells, making its radiolabeled form, [^{18}F]**ML-10**, a promising positron emission tomography (PET) tracer for in vivo apoptosis imaging.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing **ML-10** in the context of neurodegenerative disease research.

Principle of [^{18}F]**ML-10** for Apoptosis Imaging

ML-10 is a low molecular weight compound (206 Da) composed of a malonic acid scaffold.[1] Its selective uptake and retention in apoptotic cells are attributed to alterations in the plasma membrane that occur early in the apoptotic process, even while membrane integrity is maintained.[1] This allows for the differentiation between apoptotic, necrotic, and viable cells.

Once radiolabeled with fluorine-18, [^{18}F]ML-10 can be detected using PET, providing a quantitative measure of apoptosis in vivo.

Quantitative Data Summary for [^{18}F]ML-10

The following tables summarize key quantitative data for [^{18}F]ML-10 gathered from various preclinical and clinical studies. This information is crucial for experimental design and data interpretation.

Table 1: Biodistribution of [^{18}F]ML-10 in Normal Rodents

Organ	Peak Uptake (%ID/g) (Time)	Species	Reference
Kidneys	2.7 ± 0.9 (5 min)	Rat	[3]
Brain	~ 0.03 mGy/MBq (dosimetry)	Rat	
Bone	0.17 ± 0.05 (5 min)	Rat	
Blood	-	Mouse	

Note: %ID/g denotes the percentage of the injected dose per gram of tissue.

Table 2: Pharmacokinetics and Dosimetry of [^{18}F]ML-10

Parameter	Value	Species	Reference
Blood Half-Life	12.86 minutes	Mouse	
Blood Elimination Half-Life	1.3 ± 0.1 hours	Human	
Whole Body Elimination Half-Life	1.1 ± 0.2 hours	Human	
Effective Whole-Body Dose	15.4 ± 3.7 $\mu\text{Sv/MBq}$	Human	
Dose-Limiting Organ	Urinary Bladder	Human	

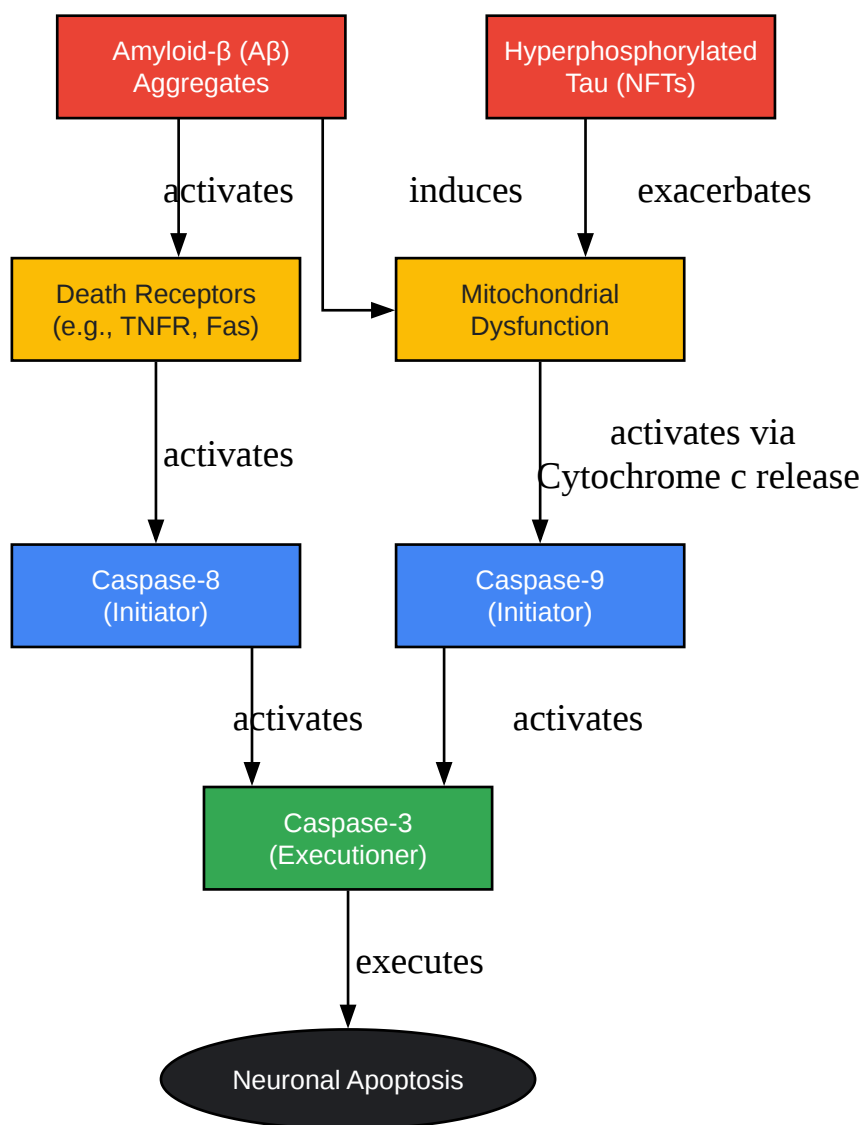
Table 3: Uptake of [¹⁸F]ML-10 in Preclinical Models of Disease

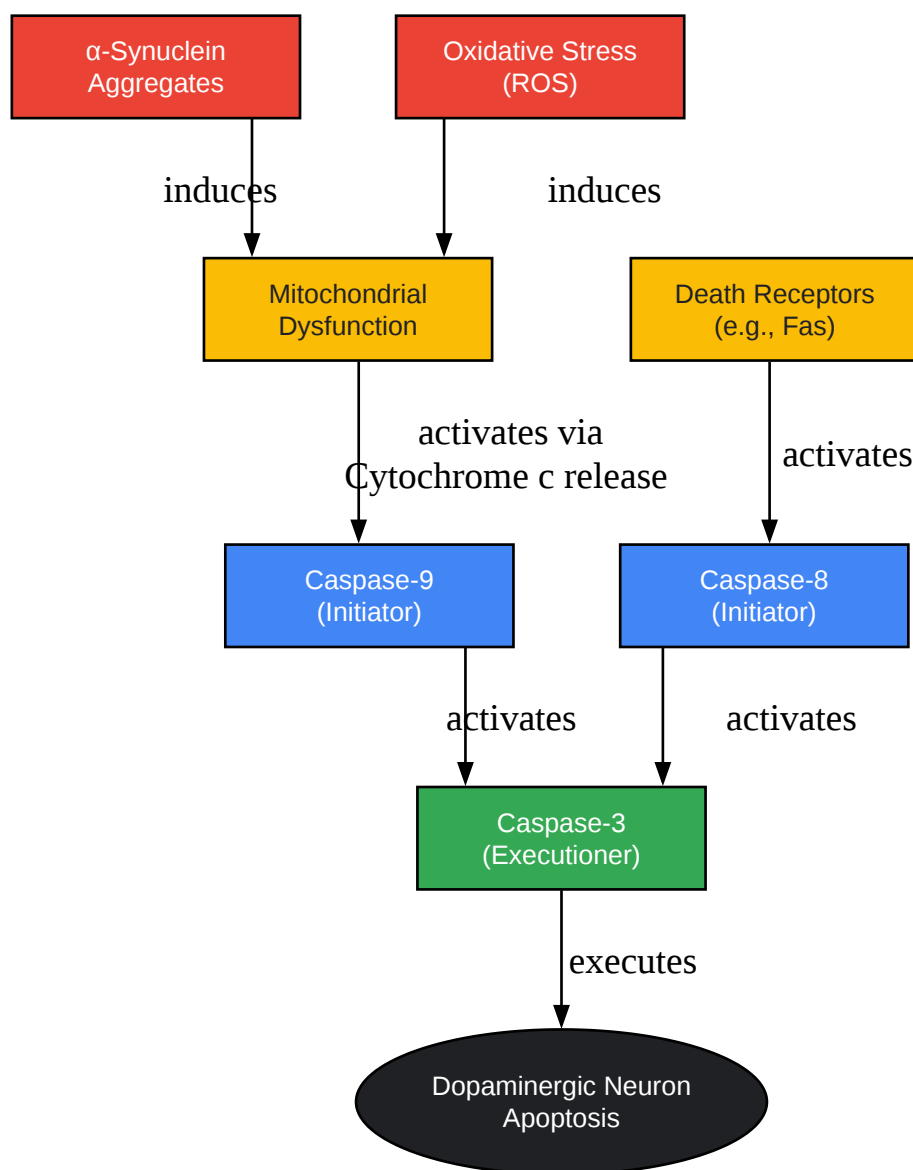
Model	Uptake Metric	Value	Species	Reference
Atherosclerosis (ApoE ^{-/-} mice)	Plaque-to-Background Ratio	2.28 ± 0.20 (32 weeks)	Mouse	
Myocardial Infarction	Tumor-to-Muscle Ratio	Positive correlation with apoptosis	Rat	
Cerebral Stroke	Increased uptake in ischemic regions	Correlated with TUNEL staining	Mouse	
Nasopharyngeal Carcinoma (CNE-2)	Tumor-to-Muscle Ratio	Positive correlation with apoptosis (r=0.926)	Mouse	

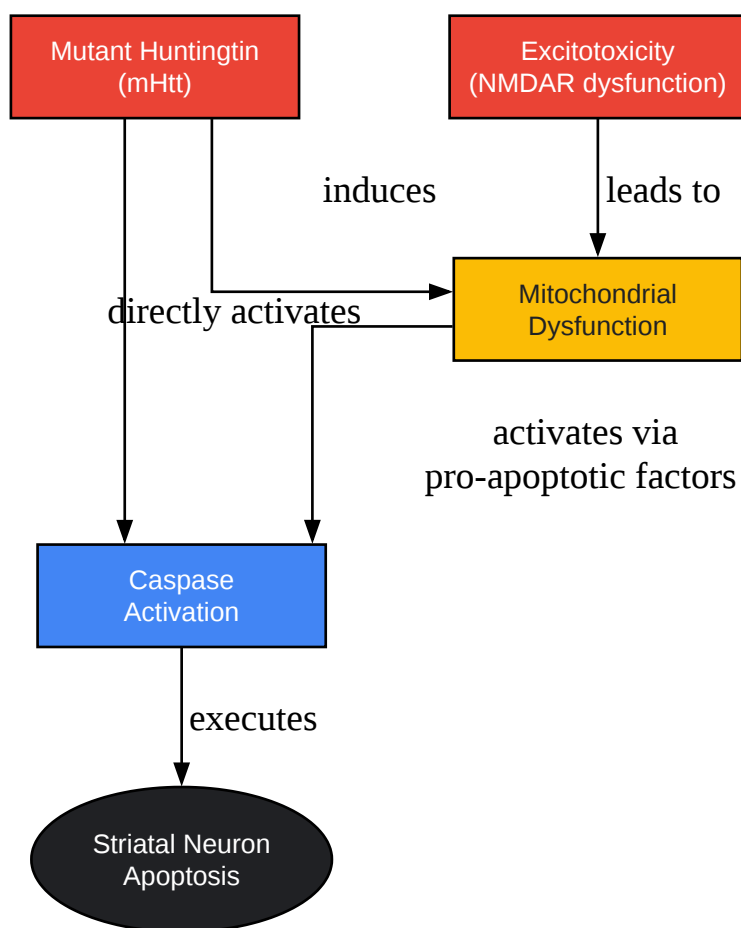
Signaling Pathways in Neurodegenerative Diseases

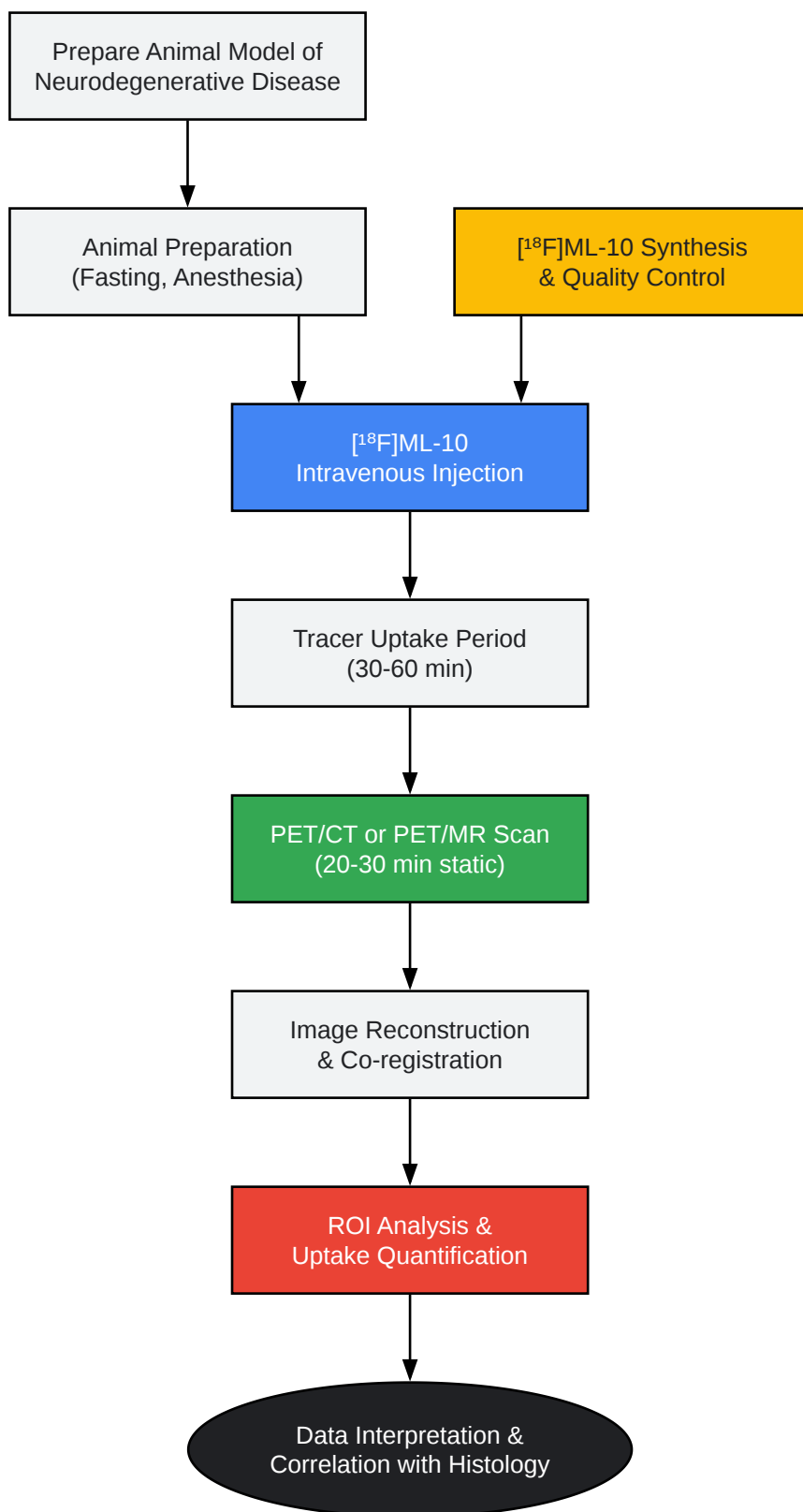
Understanding the underlying apoptotic pathways is crucial for interpreting imaging results. Below are simplified diagrams of key apoptotic signaling pathways implicated in Alzheimer's, Parkinson's, and Huntington's diseases.

Apoptotic Signaling in Alzheimer's Disease









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References

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